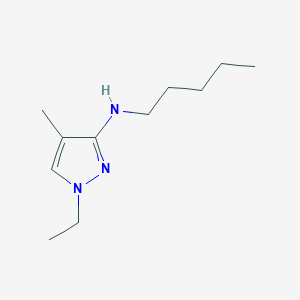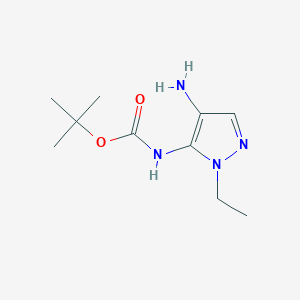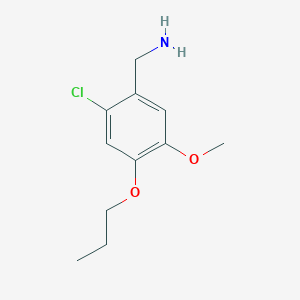amine](/img/structure/B11737962.png)
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is an organic compound that features a pyrazole ring substituted with a cyclopentyl group and a methoxyethylamine side chain
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of 1-cyclopentyl-1H-pyrazole. This can be achieved by cyclization of cyclopentanone with hydrazine hydrate under acidic conditions.
Formation of the Pyrazole Ring: The cyclopentyl group is introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and aluminum chloride as a catalyst.
Introduction of the Methoxyethylamine Side Chain: The final step involves the nucleophilic substitution of the pyrazole ring with 2-methoxyethylamine. This reaction typically requires a base such as sodium hydride to deprotonate the amine and facilitate the substitution.
Industrial Production Methods
In an industrial setting, the synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine would likely involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1-cyclopentyl-1H-pyrazol-4-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicinal chemistry, (1-cyclopentyl-1H-pyrazol-4-yl)methylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its synthesis and modification are of interest for the development of new materials and products.
作用機序
The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-cyclopentyl-1H-pyrazole: Lacks the methoxyethylamine side chain, resulting in different chemical and biological properties.
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine:
(1-cyclopentyl-1H-pyrazol-4-yl)methyl(2-hydroxyethyl)amine: The hydroxyl group introduces different chemical properties compared to the methoxy group.
Uniqueness
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is unique due to the presence of both the cyclopentyl group and the methoxyethylamine side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H21N3O |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C12H21N3O/c1-16-7-6-13-8-11-9-14-15(10-11)12-4-2-3-5-12/h9-10,12-13H,2-8H2,1H3 |
InChIキー |
GWMHIRBFTXOZII-UHFFFAOYSA-N |
正規SMILES |
COCCNCC1=CN(N=C1)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737894.png)

![3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B11737898.png)
![1-cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737900.png)
![[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737913.png)

![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737925.png)

![N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11737936.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11737941.png)
![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11737949.png)
![[(2,5-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737951.png)

![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737977.png)
